Dumorelin
Overview
Description
Dumorelin is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a large molecule that has not yet been approved for any specific medical or industrial use but continues to be a subject of research.
Preparation Methods
The synthesis of Dumorelin involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalyst-based synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction, making the process more environmentally friendly.
One-pot reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Dumorelin undergoes various types of chemical reactions, including:
Substitution: Replacing one functional group with another, commonly using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
Dumorelin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Dumorelin exerts its effects involves binding to specific molecular targets and modulating biochemical pathways. While the exact targets and pathways are still under investigation, it is believed to interact with receptors and enzymes involved in critical cellular functions .
Comparison with Similar Compounds
Dumorelin can be compared to other similar compounds, such as:
Sermorelin: A growth hormone-releasing hormone analog that stimulates the secretion of growth hormone.
Meperidine: An opioid agonist with analgesic properties.
What sets this compound apart is its unique structure and potential for diverse applications across multiple fields. Unlike its counterparts, this compound’s versatility and ongoing research make it a compound of significant interest.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C218H362N72O68/c1-25-108(17)169(288-176(322)114(23)254-195(341)147(91-165(312)313)271-175(321)111(20)252-177(323)121(221)86-117-50-54-119(296)55-51-117)210(356)281-144(87-116-40-28-27-29-41-116)203(349)290-171(115(24)295)212(358)282-146(90-159(228)304)202(348)286-152(100-294)207(353)276-143(88-118-52-56-120(297)57-53-118)200(346)264-128(48-38-78-245-217(237)238)184(330)263-124(43-31-33-73-220)194(340)287-168(107(15)16)209(355)279-138(81-102(5)6)180(326)249-95-162(307)256-131(59-66-154(223)299)188(334)274-141(84-105(11)12)198(344)284-149(97-291)205(351)255-113(22)174(320)259-126(46-36-76-243-215(233)234)183(329)262-123(42-30-32-72-219)186(332)273-140(83-104(9)10)197(343)275-139(82-103(7)8)196(342)269-135(62-69-157(226)302)193(339)278-148(92-166(314)315)204(350)289-170(109(18)26-2)211(357)280-142(85-106(13)14)199(345)285-150(98-292)206(352)265-129(49-39-79-246-218(239)240)185(331)267-133(60-67-155(224)300)190(336)266-130(58-65-153(222)298)179(325)248-94-161(306)257-132(63-70-163(308)309)189(335)283-151(99-293)208(354)277-145(89-158(227)303)201(347)270-134(61-68-156(225)301)191(337)268-136(64-71-164(310)311)192(338)261-122(44-34-74-241-213(229)230)178(324)247-93-160(305)251-110(19)172(318)258-125(45-35-75-242-214(231)232)182(328)253-112(21)173(319)260-127(47-37-77-244-216(235)236)187(333)272-137(80-101(3)4)181(327)250-96-167(316)317/h27-29,40-41,50-57,101-115,121-152,168-171,291-297H,25-26,30-39,42-49,58-100,219-221H2,1-24H3,(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,302)(H2,227,303)(H2,228,304)(H,247,324)(H,248,325)(H,249,326)(H,250,327)(H,251,305)(H,252,323)(H,253,328)(H,254,341)(H,255,351)(H,256,307)(H,257,306)(H,258,318)(H,259,320)(H,260,319)(H,261,338)(H,262,329)(H,263,330)(H,264,346)(H,265,352)(H,266,336)(H,267,331)(H,268,337)(H,269,342)(H,270,347)(H,271,321)(H,272,333)(H,273,332)(H,274,334)(H,275,343)(H,276,353)(H,277,354)(H,278,339)(H,279,355)(H,280,357)(H,281,356)(H,282,358)(H,283,335)(H,284,344)(H,285,345)(H,286,348)(H,287,340)(H,288,322)(H,289,350)(H,290,349)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H4,229,230,241)(H4,231,232,242)(H4,233,234,243)(H4,235,236,244)(H4,237,238,245)(H4,239,240,246)/t108-,109-,110-,111-,112-,113-,114-,115+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,168-,169-,170-,171-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWQGJDNNGQTP-FWWAFOOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C218H362N72O68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147439 | |
Record name | Dumorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5080 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105953-59-1 | |
Record name | Dumorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105953591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dumorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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